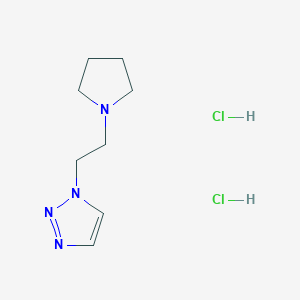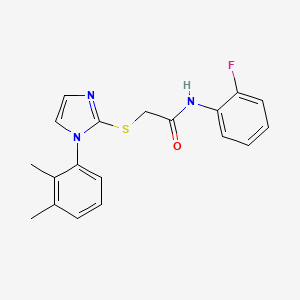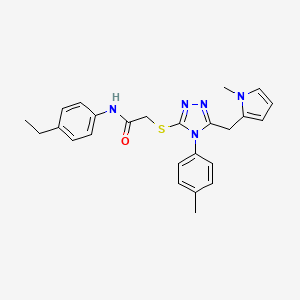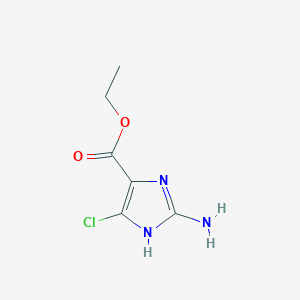
1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multistep processes, including etherification, hydrazonation, cyclization, and reduction. For instance, 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole was synthesized through a four-step process with an overall yield of 39%, characterized by NMR and ESI-MS/MS techniques (Q. Zhang et al., 2019).
Molecular Structure Analysis
The molecular structures of these compounds have been extensively analyzed using various spectroscopic and computational methods, including DFT calculations. For example, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized, and their molecular structures were characterized by NMR, FT-IR, HRMS, and single crystal X-ray diffraction (Tuncay Ince et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 1,2,3-triazole derivatives can lead to various functional compounds. For instance, an oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II) demonstrated the potential for creating compounds with masked dehydro-4-oxo-norvaline and dehydro-4-oxo-norleucine (M. El-Abadelah et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their potential applications. While specific data on "1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride" is not available, studies on similar compounds provide insights into their behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the structure of the compound. The presence of the triazole ring offers a versatile platform for further chemical modifications and reactions. For example, the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring showcased the variability in producing a wide range of biologically active compounds (Tangella Nagendra Prasad et al., 2021).
科学的研究の応用
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of triazole derivatives. These compounds have been synthesized through various methods, including the cyclization of hydrazine derivatives with aliphatic and aromatic acids to afford 1,2,4-triazoles. The synthesized compounds were structurally characterized using elemental analysis, IR, and NMR spectral data, highlighting the diverse potential of triazole derivatives in chemical synthesis (Kumar & Mashelkar, 2007).
Biological Activities
Research has also been conducted on the biological activities of triazole derivatives. For instance, certain triazole derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating excellent inhibition properties. These studies suggest the potential of triazole compounds in industrial applications such as corrosion prevention (Xu & Hou, 2009).
Luminescence and Photoluminescent Applications
New Zn complexes based on 1,2,4-triazoles have been investigated for their synthesis, structure, and luminescence. These complexes exhibit strong green–blue luminescence in solid state, suggesting potential applications in materials science and photoluminescent devices (Gusev et al., 2011).
Antimicrobial and Antifungal Activities
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesized compounds displayed moderate to high fungicidal activities against several phytopathogens, indicating their potential as fungicidal agents (Bai et al., 2020).
特性
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-5-11(4-1)7-8-12-6-3-9-10-12;;/h3,6H,1-2,4-5,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGADUSJLQWGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B2482005.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2482006.png)
![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)
![4-(dimethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2482011.png)




